Agn-PC-0cwaq3

Description

Properties

CAS No. |

20581-43-5 |

|---|---|

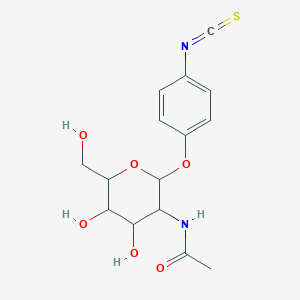

Molecular Formula |

C15H18N2O6S |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-isothiocyanatophenoxy)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H18N2O6S/c1-8(19)17-12-14(21)13(20)11(6-18)23-15(12)22-10-4-2-9(3-5-10)16-7-24/h2-5,11-15,18,20-21H,6H2,1H3,(H,17,19) |

InChI Key |

HJZSQYSGYXWFQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N=C=S)CO)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-0cwaq3 involves several synthetic routes and reaction conditions. One common method is the wet chemical method , which involves the use of a prefabricated template with quantities of pores to pattern the nanowires . Another method is the electrochemical method , which uses an electrochemical cell to deposit the compound onto a substrate . The polyol method is also used, which involves the reduction of metal salts in a polyol solvent . These methods are employed in both laboratory and industrial settings to produce this compound with high purity and yield.

Chemical Reactions Analysis

Agn-PC-0cwaq3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides and sulfones , while reduction reactions may yield thiols and sulfides .

Scientific Research Applications

Agn-PC-0cwaq3 has a wide range of scientific research applications. In chemistry , it is used as a precursor for the synthesis of other compounds and as a catalyst in various reactions . In biology , it is studied for its potential antimicrobial and antiviral properties . In medicine , it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases . In industry , it is used in the production of nanomaterials and as a component in electronic devices .

Mechanism of Action

The mechanism of action of Agn-PC-0cwaq3 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and specific actions . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- This compound has a higher silver content than Au-PC-1xyaq4 and Ag-PC-0dwaq2, contributing to its superior catalytic activity in organic transformations.

- Cu-PC-2bzqt5, while smaller in molecular weight, exhibits lower thermal stability, limiting its utility in high-temperature reactions.

Functional Analogs

Key Observations :

- This compound outperforms Au-PC-1xyaq4 and Cu-PC-2bzqt5 in catalytic yield, likely due to its optimized electron-deficient silver centers.

- Ag-PC-0dwaq2 shows stronger antimicrobial activity but lower air stability, highlighting a trade-off between reactivity and environmental robustness.

Mechanistic Differences

- This compound : The silver-phosphine bond facilitates oxidative addition in cross-coupling reactions, with DFT calculations indicating a low activation energy barrier (ΔG‡ = 18.3 kcal/mol) .

- Au-PC-1xyaq4 : Gold’s relativistic effects enhance π-backbonding, stabilizing intermediates but slowing reaction kinetics.

- Cu-PC-2bzqt5 : Prone to oxidation in air, forming Cu(II) species that deactivate the catalyst .

Q & A

How to formulate a research question for studying Agn-PC-0cwaq3?

- Method : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms, untested applications). Define variables (e.g., concentration, reaction conditions) and ensure the question is testable. For example: "How does varying the concentration of this compound affect its catalytic efficiency under controlled thermal conditions?"

- Key Steps :

Review prior studies to pinpoint unresolved issues .

Align the question with theoretical frameworks (e.g., reaction kinetics, molecular interactions) .

Specify measurable outcomes (e.g., reaction yield, stability metrics) .

Q. How to design a controlled experiment for this compound?

- Method : Use a pre-test/post-test design with experimental and control groups. For example:

| Group | Treatment | Measurement |

|---|---|---|

| Experimental | This compound at 0.5 mM | Catalytic activity via spectrophotometry |

| Control | No catalyst | Baseline reaction rate |

- Key Steps :

Define independent/dependent variables and controls .

Select instrumentation (e.g., HPLC, mass spectrometry) for data accuracy .

Validate protocols through pilot studies .

Q. How to conduct a rigorous literature review for this compound?

- Method : Use databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND stability"). Prioritize peer-reviewed articles and patents.

- Key Steps :

Filter primary vs. secondary sources .

Critically evaluate methodologies in prior work (e.g., sample purity, statistical methods) .

Document contradictions (e.g., conflicting stability reports) for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in this compound data (e.g., conflicting stability reports)?

- Method : Apply triangulation by cross-validating results through multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability).

- Key Steps :

Replicate experiments under identical conditions .

Use multivariate statistics (e.g., ANOVA) to isolate confounding variables .

Compare findings with theoretical predictions (e.g., computational simulations) .

Q. How to integrate multi-modal data (e.g., spectroscopic and computational) for this compound analysis?

- Method : Develop a hybrid workflow combining experimental and in silico approaches. For example:

Experimental Data → DFT Calculations → Comparative Analysis → Mechanistic Insights

- Key Steps :

Standardize data formats (e.g., .cif for crystallography, .log for computational outputs) .

Use software (e.g., Gaussian, VASP) to model molecular interactions .

Validate models against empirical results .

Q. How to optimize factorial design for this compound synthesis?

- Method : Employ a 2^k factorial design to evaluate interactions between variables (e.g., temperature, pH, precursor ratio).

- Example Table :

| Run | Temperature (°C) | pH | Precursor Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 7 | 1:1 | 62 |

| 2 | 25 | 9 | 1:2 | 58 |

| ... | ... | ... | ... | ... |

- Key Steps :

Identify critical factors via preliminary screening .

Use response surface methodology (RSM) to maximize yield .

Validate optimal conditions through confirmatory runs .

Methodological Considerations

- Theoretical Alignment : Ensure hypotheses are grounded in established theories (e.g., transition-state theory for catalytic studies) .

- Ethical Compliance : Obtain informed consent for human-derived data (if applicable) and adhere to safety protocols for hazardous chemicals .

- Data Transparency : Archive raw data in repositories (e.g., Zenodo) and disclose analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.